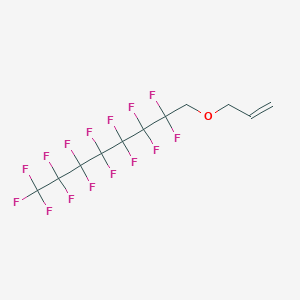

Allyl 1H,1H-perfluorooctyl ether

Overview

Description

Allyl 1H,1H-perfluorooctyl ether: is a fluorinated organic compound with the molecular formula C11H7F15O and a molecular weight of 440.15 g/mol . It is characterized by the presence of an allyl group and a perfluorooctyl ether moiety, making it a unique compound in the realm of fluorinated ethers. This compound is primarily used in research settings, particularly in the fields of proteomics and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 1H,1H-perfluorooctyl ether typically involves the reaction of allyl alcohol with perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then heated to facilitate the formation of the ether bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Allyl 1H,1H-perfluorooctyl ether can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carbonyl compounds.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated ethers.

Substitution: Nucleophilic substitution reactions are common, where the allyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

Substitution: Halides, amines, basic conditions.

Major Products Formed:

Oxidation: Carbonyl compounds.

Reduction: Saturated ethers.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: Allyl 1H,1H-perfluorooctyl ether is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: In biological research, this compound is used in the study of protein-ligand interactions. Its fluorinated nature makes it useful in nuclear magnetic resonance (NMR) spectroscopy, where it can serve as a probe to study the binding sites of proteins .

Medicine: While not widely used in therapeutic applications, this compound has potential in drug delivery systems due to its ability to interact with biological membranes. Its fluorinated tail can enhance the permeability and stability of drug molecules .

Industry: In industrial applications, this compound is used in the development of advanced materials, including coatings and surfactants. Its hydrophobic and lipophobic properties make it ideal for creating surfaces that repel water and oils .

Mechanism of Action

The mechanism of action of Allyl 1H,1H-perfluorooctyl ether is primarily based on its ability to interact with various molecular targets through its fluorinated tail. The perfluorooctyl group can form strong interactions with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction can affect the binding affinity of ligands and the permeability of membranes, making it a valuable tool in both research and industrial applications .

Comparison with Similar Compounds

- Allyl 1H,1H,2H,2H-perfluorooctyl ether

- Allyl 1H,1H-pentadecafluorooctyl ether

- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-(prop-2-en-1-yloxy)octane

Comparison: Allyl 1H,1H-perfluorooctyl ether stands out due to its fully fluorinated tail, which imparts unique hydrophobic and lipophobic properties. In contrast, compounds like Allyl 1H,1H,2H,2H-perfluorooctyl ether have partially fluorinated tails, which can result in different chemical behaviors and applications. The fully fluorinated nature of this compound makes it particularly useful in creating highly repellent surfaces and studying protein interactions in a more hydrophobic environment .

Biological Activity

Allyl 1H,1H-perfluorooctyl ether is a fluorinated compound that has garnered attention due to its unique properties and potential biological applications. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by a perfluorinated alkyl chain, which contributes to its hydrophobicity and stability. The molecular formula can be represented as C13H11F17O, where the presence of fluorine atoms significantly alters the compound's interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of allyl alcohol with perfluorooctyl iodide under specific conditions to ensure high yield and purity. The reaction can be summarized as follows:

This synthesis route is crucial for obtaining the compound in sufficient quantities for biological testing.

Research indicates that this compound exhibits various biological activities, particularly in relation to cell membrane interactions and immune responses. The perfluorinated structure enhances its ability to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Key Findings:

- Cytotoxicity: Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function, leading to increased oxidative stress and apoptosis.

- Immune Modulation: The compound has been reported to modulate immune responses, particularly influencing cytokine production in macrophages. This suggests a potential role in therapeutic applications for immune-related diseases.

Case Studies

Several studies have investigated the biological effects of fluorinated compounds similar to this compound:

- Study 1: A study published in the Journal of Organic Chemistry explored the cytotoxic effects of various perfluorinated compounds on human cancer cell lines. Results indicated that compounds with longer perfluoroalkyl chains exhibited enhanced cytotoxicity due to increased membrane incorporation .

- Study 2: Research conducted by MDPI demonstrated that modifications in the fatty acyl chain length can significantly influence the immunological response in mice models. This highlights the importance of structural variations in determining biological activity .

Toxicological Profile

The toxicological profile of this compound is an area of active research. Preliminary studies suggest that while it may have beneficial applications in low concentrations, higher doses could pose risks due to its persistence in biological systems and potential bioaccumulation.

| Parameter | Value |

|---|---|

| LD50 (oral) | Not determined |

| Bioaccumulation factor | High (exact value varies) |

| Environmental persistence | Persistent |

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370992 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-72-6 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.